molecular formula C20H22ClNO4S B11585678 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide

Cat. No.: B11585678
M. Wt: 407.9 g/mol
InChI Key: ONKBZFBALFZMEX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide is a synthetic organic compound It is characterized by the presence of a chlorobenzyl group, a dioxidotetrahydrothiophenyl group, and an ethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzyl chloride, tetrahydrothiophene, and 3-ethoxybenzoic acid. The synthesis could involve:

    Formation of the 4-chlorobenzyl intermediate: Reacting 4-chlorobenzyl chloride with a suitable nucleophile.

    Formation of the dioxidotetrahydrothiophenyl intermediate: Oxidizing tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group.

    Coupling reaction: Combining the intermediates with 3-ethoxybenzoic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions could target the chlorobenzyl or dioxidotetrahydrothiophenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorobenzyl or ethoxybenzamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications as a pharmaceutical compound or in drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-hydroxybenzamide: Similar structure with a hydroxy group instead of an ethoxy group.

Uniqueness

The unique combination of functional groups in N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide may confer specific chemical and biological properties that distinguish it from similar compounds. These properties could include differences in reactivity, solubility, or biological activity.

Properties

Molecular Formula

C20H22ClNO4S

Molecular Weight

407.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-ethoxybenzamide

InChI

InChI=1S/C20H22ClNO4S/c1-2-26-19-5-3-4-16(12-19)20(23)22(18-10-11-27(24,25)14-18)13-15-6-8-17(21)9-7-15/h3-9,12,18H,2,10-11,13-14H2,1H3

InChI Key

ONKBZFBALFZMEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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